molecular formula C16H14K2N2O6 B12803104 Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate CAS No. 74220-10-3

Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate

Cat. No.: B12803104
CAS No.: 74220-10-3
M. Wt: 408.49 g/mol
InChI Key: XDEMCXAQVAKJIE-UHFFFAOYSA-L
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Description

Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate is a chemical compound with the molecular formula C₁₆H₁₄K₂N₂O₆ and a molecular weight of 408.489 g/mol . It is known for its unique structure, which includes two potassium ions and a biphenyl backbone with amino and glycollate groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate typically involves the reaction of 4,4’-diaminobiphenyl with glyoxylic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with potassium carbonate to yield the final product . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical processes. The biphenyl backbone allows for π-π interactions with aromatic amino acids in proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Unique due to its specific substitution pattern and potassium ions.

    Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Similar in structure but with different substituents.

    Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Another related compound with variations in the glycollate groups.

Uniqueness

Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate stands out due to its ability to form stable complexes with metal ions and its versatile reactivity in various chemical reactions. Its unique structure allows for specific interactions with biological molecules, making it valuable in both research and industrial applications .

Properties

CAS No.

74220-10-3

Molecular Formula

C16H14K2N2O6

Molecular Weight

408.49 g/mol

IUPAC Name

dipotassium;2-[2-amino-5-[4-amino-3-(carboxylatomethoxy)phenyl]phenoxy]acetate

InChI

InChI=1S/C16H16N2O6.2K/c17-11-3-1-9(5-13(11)23-7-15(19)20)10-2-4-12(18)14(6-10)24-8-16(21)22;;/h1-6H,7-8,17-18H2,(H,19,20)(H,21,22);;/q;2*+1/p-2

InChI Key

XDEMCXAQVAKJIE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCC(=O)[O-])OCC(=O)[O-])N.[K+].[K+]

Origin of Product

United States

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